N,3-dimethyl-2-phenylbutan-1-amine
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Overview
Description
N,3-dimethyl-2-phenylbutan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a phenyl group (a benzene ring) attached to the second carbon of a butane chain, with additional methyl groups on the nitrogen and the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-phenylbutan-1-amine can be achieved through various methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-phenylbutan-1-amine with methyl iodide under basic conditions can yield the desired compound. Another method involves the reductive amination of 2-phenylbutanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalysts to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Simpler amines and hydrocarbons.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
N,3-dimethyl-2-phenylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,3-dimethyl-2-phenylbutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with two methyl groups on the nitrogen.
2-phenylbutan-1-amine: Lacks the additional methyl groups on the nitrogen and third carbon.
N-methyl-2-phenylbutan-1-amine: Contains only one methyl group on the nitrogen.
Uniqueness
N,3-dimethyl-2-phenylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
84952-61-4 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,3-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 |
InChI Key |
QEUNJPGDAWPCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC)C1=CC=CC=C1 |
Origin of Product |
United States |
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